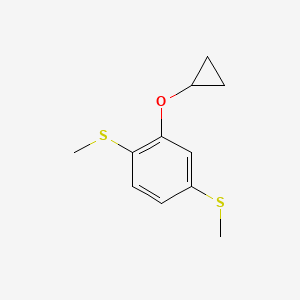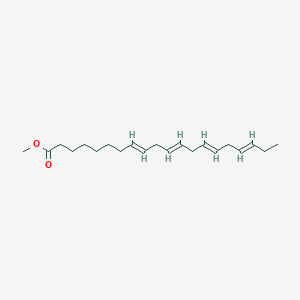
-3 Arachidonic Acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-3 Arachidonic Acid methyl ester: is a rare polyunsaturated fatty acid esterified with a methyl group. It is a neutral, lipid-soluble form of -3 Arachidonic Acid, which is essential for normal growth and development. This compound is part of the -3 fatty acids group, known for their anti-inflammatory and autoimmune activity reduction properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: -3 Arachidonic Acid methyl ester can be synthesized through the esterification of -3 Arachidonic Acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters, though this reaction is less common.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products:
Oxidation: Produces oxylipins, including prostaglandins, thromboxanes, and leukotrienes.
Reduction: Yields saturated fatty acid methyl esters.
Substitution: Results in various substituted fatty acid methyl esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: -3 Arachidonic Acid methyl ester is used as a reference standard for the quantification of -3 Arachidonic Acid in biological samples. It is also employed in the synthesis of complex lipid molecules for research purposes .
Biology: The compound is utilized to study lipid behavior and lipid-protein interactions within cellular membranes. It helps in understanding the role of lipids in cell signaling and membrane dynamics .
Medicine: Due to its anti-inflammatory properties, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also studied for its role in cardiovascular health .
Industry: In the industrial sector, this compound is used in the formulation of specialized dietary supplements and functional foods aimed at promoting cardiovascular and overall health .
Mechanism of Action
-3 Arachidonic Acid methyl ester exerts its effects primarily through the production of oxylipins, which are derived from the oxidation of the compound. These oxylipins act as signaling molecules that regulate various physiological processes, including inflammation and immune responses . The compound activates protein kinase C at specific concentrations, influencing cellular signaling pathways .
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl (8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4+,8-7+,11-10+,14-13+ |
InChI Key |
OHQGIWOBGITZPC-ARQYDCTJSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



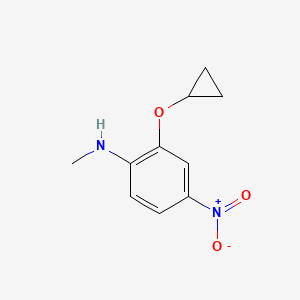
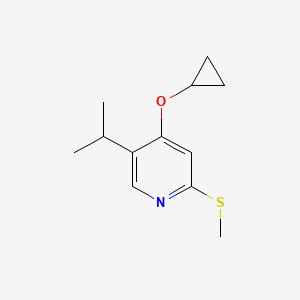


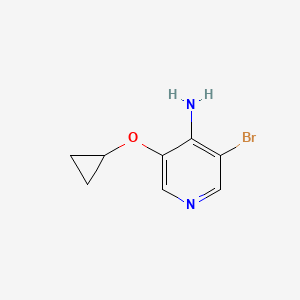
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B14812635.png)

![methyl 8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate](/img/structure/B14812642.png)
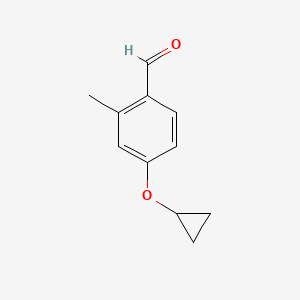

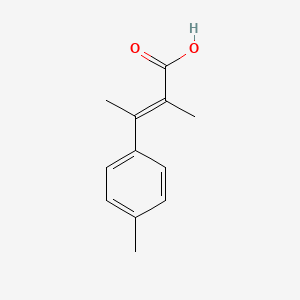
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)
